

Technical Guide: 3',4'-Difluoro-5'-methoxyacetophenone

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Compound of Interest

Compound Name:	3',4'-Difluoro-5'-methoxyacetophenone
CAS No.:	1256477-63-0
Cat. No.:	B7964924

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Executive Summary

3',4'-Difluoro-5'-methoxyacetophenone (CID: 55264990) is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern—combining a vicinal difluoro motif with an electron-donating methoxy group—makes it a critical scaffold for modulating the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, particularly in the development of kinase inhibitors and CNS-active agents.

This guide provides a comprehensive technical profile of the compound, including verified physicochemical data, robust synthetic methodologies, and handling protocols designed for high-integrity research environments.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

The following data aggregates verified identifiers and predicted properties essential for experimental planning and cheminformatics integration.

Property	Value	Source/Note
IUPAC Name	1-(3,4-difluoro-5-methoxyphenyl)ethanone	Official IUPAC
Common Name	3',4'-Difluoro-5'-methoxyacetophenone	Laboratory Standard
PubChem CID	55264990	[PubChem, 2025]
CAS Number	1256477-63-0	Chemical Abstracts Service
Molecular Formula	C ₉ H ₈ F ₂ O ₂	-
Molecular Weight	186.16 g/mol	-
SMILES	<chem>COC1=CC(=CC(F)=C1F)C(C)=O</chem>	Canonical
InChI Key	OUJZNFJFMAKGMS-UHFFFAOYSA-N	-
XLogP3	2.2 (Predicted)	Lipophilicity Indicator
H-Bond Acceptors	4 (2 F, 2 O)	-
H-Bond Donors	0	-
Physical State	Solid (Low-melting) or Oil	Depending on purity/temp

The "Fluorine Effect" in Drug Design

The 3,4-difluoro substitution pattern is not arbitrary. In medicinal chemistry, this motif is employed to:

- **Block Metabolism:** Fluorine at the 3 and 4 positions prevents oxidative metabolism (hydroxylation) of the phenyl ring by Cytochrome P450 enzymes.

- **Modulate pKa:** The electron-withdrawing nature of the fluorines reduces the electron density of the aromatic ring, potentially altering the pKa of proximal functional groups in the final drug candidate.
- **Conformational Locking:** The methoxy group at position 5 can engage in intramolecular electrostatic interactions with the adjacent fluorine, restricting bond rotation and pre-organizing the molecule for receptor binding.

Synthetic Methodology

Direct Friedel-Crafts acetylation of 2,3-difluoroanisole often yields a mixture of regioisomers due to the competing directing effects of the methoxy group (ortho/para director) and fluorine atoms. Therefore, a Metal-Halogen Exchange route is the industry standard for high-purity synthesis.

Recommended Route: Lithiation-Acylation

This protocol utilizes 5-Bromo-2,3-difluoroanisole (CAS 261762-35-0) as the starting material to ensure regioselectivity.

Reaction Scheme Logic:

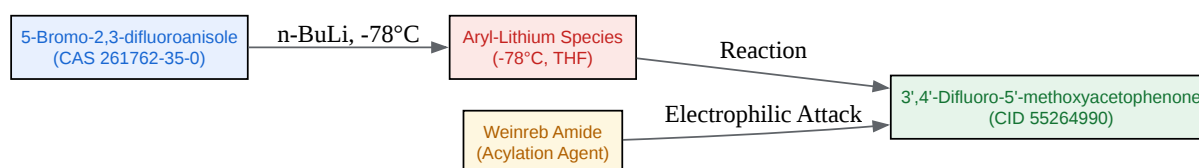
- **Precursor:** 5-Bromo-2,3-difluoroanisole.[\[1\]](#)[\[2\]](#)
- **Activation:** Lithium-Halogen exchange generates the aryl lithium species at the exact C-5 position.
- **Electrophile:** N-Methoxy-N-methylacetamide (Weinreb Amide) is preferred over acetyl chloride to prevent over-addition (formation of tertiary alcohols).

Step-by-Step Protocol

- **Setup:** Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
- **Solvation:** Charge the flask with 5-Bromo-2,3-difluoroanisole (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to -78 °C using a dry ice/acetone bath.

- Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70 °C.
 - Critical Control Point: Allow the mixture to stir at -78 °C for 1 hour to ensure complete generation of the aryl lithium species.
- Acylation: Dissolve N-Methoxy-N-methylacetamide (1.2 eq) in a minimum amount of anhydrous THF and add it dropwise to the reaction mixture.
- Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 20 °C) over 2 hours.
- Quench: Quench the reaction carefully with saturated aqueous NH₄Cl solution.
- Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the target acetophenone.

Synthesis Workflow Visualization



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Figure 1: Regioselective synthesis workflow via metal-halogen exchange.

Analytical Characterization

Validating the identity of **3',4'-Difluoro-5'-methoxyacetophenone** requires careful analysis of NMR coupling patterns due to the presence of multiple spin-active nuclei (¹H and ¹⁹F).

Technique	Expected Signal Characteristics
^1H NMR (CDCl_3)	δ 2.55 (s, 3H): Acetyl methyl group. δ 3.95 (s, 3H): Methoxy group. δ 7.2-7.5 (m, 2H): Aromatic protons. Look for complex splitting (dd or ddd) due to coupling with adjacent Fluorine atoms ($^3\text{J}_{\text{HF}}$ and $^4\text{J}_{\text{HF}}$).
^{19}F NMR	Two distinct signals in the range of -130 to -160 ppm. The signals will show mutual coupling ($^3\text{J}_{\text{FF}}$) and coupling to protons.
LC-MS	$[\text{M}+\text{H}]^+ = 187.17$. Expect a clean single peak in UV (254 nm).
IR Spectroscopy	$\sim 1685\text{ cm}^{-1}$: Strong C=O stretch (Acetophenone ketone). $\sim 1200\text{-}1100\text{ cm}^{-1}$: C-F and C-O-C stretches.

Applications in Drug Discovery[2]

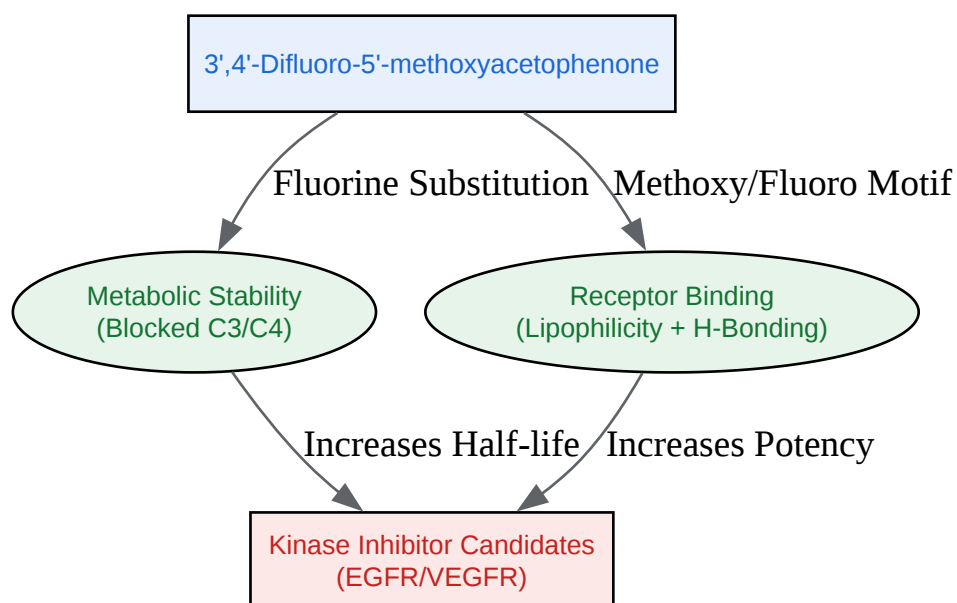
This compound serves as a "core synthon" for several therapeutic classes.

Kinase Inhibitor Development

The 3,4-difluoro-5-methoxy phenyl ring is a bioisostere for the 3,4,5-trimethoxy phenyl ring often found in colchicine-site inhibitors, but with improved metabolic stability.

- Mechanism: The acetophenone moiety acts as a handle for condensation reactions (e.g., Aldol condensation to form chalcones, or conversion to aminothiazoles).
- Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR pathways often utilize fluorinated aromatics to fit into hydrophobic pockets of the ATP-binding site.

Pathway Logic Diagram



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Figure 2: Pharmacological rationale for using the 3,4-difluoro-5-methoxy scaffold.

Safety & Handling

While specific toxicological data for this exact isomer may be limited, standard protocols for fluorinated acetophenones apply.

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). The methoxy group can be susceptible to demethylation under strongly acidic conditions or high temperatures.
- Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; fluorinated compounds can be persistent.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55264990, 1-(3,4-Difluoro-5-methoxyphenyl)ethanone. Retrieved from [\[Link\]](#)
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Sources

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